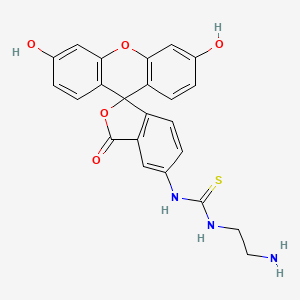

Fluorescein thiocarbamylethylenediamine

Vue d'ensemble

Description

Fluorescein thiocarbamylethylenediamine is a fluorescent compound widely used in various scientific fields due to its unique optical properties. It is a derivative of fluorescein, a well-known dye, and is often utilized in the development of fluoresceinated bioconjugates. The compound exhibits strong fluorescence, making it an excellent tool for labeling and detecting biomolecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Fluorescein thiocarbamylethylenediamine is typically synthesized through the reaction of fluorescein isothiocyanate with ethylenediamine. The reaction involves the nucleophilic attack of the amine group of ethylenediamine on the isothiocyanate group of fluorescein isothiocyanate, forming a thiourea linkage. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) under mild conditions.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then purified through techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: Fluorescein thiocarbamylethylenediamine undergoes various chemical reactions, including:

Substitution Reactions: The thiourea group can participate in substitution reactions with other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo redox reactions, altering its fluorescence properties.

Conjugation Reactions: It can form conjugates with biomolecules through its reactive amine group.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or reducing agents such as sodium borohydride are used.

Conjugation Reactions: The compound is often used with carbodiimide reagents for conjugation with carboxyl-containing biomolecules.

Major Products: The major products of these reactions are typically fluorescein-labeled biomolecules, which retain the fluorescent properties of the parent compound.

Applications De Recherche Scientifique

Biological Applications

Cell Labeling and Tracking

Fluorescein thiocarbamylethylenediamine is extensively utilized in cellular biology for labeling and tracking cells. Its fluorescence allows researchers to visualize the localization of specific proteins or structures within cells through techniques such as fluorescence microscopy and flow cytometry. The compound can be conjugated to antibodies or other biomolecules, enhancing its utility in targeting specific cellular components .

Fluorescence Polarization Immunoassays

A notable application of this compound is in fluorescence polarization immunoassays (FPIA). For instance, it has been employed as a tracer in the detection of tetrabromobisphenol A (TBBPA) in water samples. The FPIA demonstrated high sensitivity with a limit of detection at 5 ng/mL, showcasing the compound's effectiveness in environmental monitoring .

Case Study: Cerebrospinal Fluid Leak Repair

In a clinical setting, this compound has been used intraoperatively to localize cerebrospinal fluid (CSF) leaks. A study involving 103 patients showed that the use of intrathecal fluorescein significantly improved the visualization of CSF leaks during surgical repair, with a sensitivity of 73.8% and specificity of 100% . This highlights its potential in enhancing surgical outcomes.

Environmental Applications

Hydrological Tracer Tests

this compound serves as an effective tracer in hydrological studies. Its fluorescent properties make it suitable for tracking water movement in various environmental contexts, such as groundwater studies and pollution assessments. The dye's ability to fluoresce under UV light facilitates the identification of contamination sources and flow patterns .

Leak Detection in Infrastructure

The compound is also employed in leak detection for subsea oil and gas pipelines. During hydrostatic testing, fluorescein solutions help identify leaks when viewed under ultraviolet light. This application is critical for maintaining the integrity of subsea infrastructure and preventing environmental disasters .

Analytical Applications

Labeling Biomolecules

this compound is an excellent building block for developing fluoresceinated bioconjugates. It has been successfully used to label peptides, small biomolecules, carbohydrates, and glycoproteins through reductive amination techniques . This versatility enhances its role in biochemical assays and diagnostics.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings/Outcomes |

|---|---|---|

| Biological Research | Cell labeling and tracking | Enhanced visualization of proteins via microscopy |

| Fluorescence polarization immunoassays | High sensitivity for TBBPA detection | |

| Clinical Medicine | CSF leak repair | Improved localization with 73.8% sensitivity |

| Environmental Science | Hydrological tracer tests | Effective tracking of water movement |

| Leak detection | Successful identification of leaks using UV light | |

| Analytical Chemistry | Labeling biomolecules | Versatile applications in biochemical assays |

Mécanisme D'action

The mechanism of action of fluorescein thiocarbamylethylenediamine involves its ability to fluoresce upon excitation by light. The compound absorbs light at a specific wavelength (around 494 nm) and emits light at a longer wavelength (around 521 nm). This fluorescence is used to track and visualize the compound in various applications. The thiourea linkage allows it to form stable conjugates with biomolecules, facilitating its use in labeling and detection.

Comparaison Avec Des Composés Similaires

Fluorescein thiocarbamylethylenediamine is unique due to its strong fluorescence and ability to form stable conjugates with biomolecules. Similar compounds include:

Fluorescein isothiocyanate: A precursor to this compound, used for similar applications.

Rhodamine derivatives: Another class of fluorescent dyes with different spectral properties.

Cyanine dyes: Known for their long-wavelength fluorescence, used in various imaging applications.

This compound stands out due to its specific excitation and emission wavelengths, making it suitable for a wide range of applications in scientific research.

Activité Biologique

Fluorescein thiocarbamylethylenediamine (FTED) is a derivative of fluorescein, known for its fluorescent properties and potential biological applications. This article explores the biological activity of FTED, focusing on its mechanisms of action, cytotoxicity, and therapeutic implications, supported by case studies and research findings.

FTED is characterized by a fluorescein backbone with a thiocarbamyl group attached to an ethylenediamine moiety. This structure enhances its reactivity with biological molecules, particularly proteins and nucleic acids. The compound exhibits strong fluorescence, with excitation and emission maxima typically around 495 nm and 520 nm, respectively .

The biological activity of FTED primarily arises from its ability to form covalent bonds with amino groups in proteins, leading to the formation of stable thiourea linkages. This property allows FTED to be utilized as a fluorescent probe in various biological assays and imaging techniques.

Antiproliferative Effects

Research has demonstrated that FTED exhibits significant antiproliferative activity against various cancer cell lines. A study evaluated its effects on HepG2 hepatoblastoma cells, revealing a decrease in cell viability upon photochemical activation. The viability dropped by approximately 30% at concentrations ranging from 75 to 2400 μM, indicating a concentration-dependent response .

The mechanism behind this cytotoxicity involves the generation of reactive oxygen species (ROS), including singlet oxygen () and carbon monoxide (CO), upon irradiation. These species can disrupt cellular metabolism and induce apoptosis, highlighting FTED's potential as a therapeutic agent in cancer treatment.

Case Studies

-

Neurosurgical Applications :

In neurosurgery, fluorescein derivatives have been employed to enhance tumor visualization during resection procedures. A prospective observational study involving 279 patients utilized fluorescein-guided techniques for tumor resection. The results indicated that fluorescein accumulation in regions with blood-brain barrier disruption significantly aided in achieving gross total resection (GTR) in 91.4% of cases without adverse reactions . -

High-Dose Administration :

A notable case involved the administration of a high dose of sodium fluorescein (nearly 3 g) during glioma surgery. Despite the excessive dosage, the patient exhibited no severe adverse effects, further supporting the safety profile of fluorescein derivatives in clinical settings . This case underscores the potential for FTED in enhancing surgical outcomes while maintaining patient safety.

Comparative Analysis with Other Fluorescent Dyes

To contextualize FTED's biological activity, it is essential to compare it with other fluorescent dyes like fluorescein isothiocyanate (FITC) and rhodamine derivatives.

| Property | FTED | FITC | Rhodamine |

|---|---|---|---|

| Excitation Max (nm) | 495 | 495 | 550 |

| Emission Max (nm) | 520 | 525 | 580 |

| Cytotoxicity | Moderate (dependent on activation) | Low (non-toxic under normal use) | Moderate |

| Applications | Cancer imaging & therapy | Immunofluorescence | Cell tracking & imaging |

Propriétés

IUPAC Name |

1-(2-aminoethyl)-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O5S/c24-7-8-25-22(32)26-12-1-4-16-15(9-12)21(29)31-23(16)17-5-2-13(27)10-19(17)30-20-11-14(28)3-6-18(20)23/h1-6,9-11,27-28H,7-8,24H2,(H2,25,26,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLAGVVQCMHHJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=S)NCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20226386 | |

| Record name | Fluorescein thiocarbamylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75453-82-6 | |

| Record name | Fluorescein thiocarbamylethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075453826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorescein thiocarbamylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.